4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
The synthesis of 4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with (2S,4R)-4-hydroxyproline, which undergoes a series of reactions to introduce the fluorine atom and the aminomethyl group . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Scientific Research Applications
4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. Compared to these compounds, 4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine offers unique features such as the presence of a fluorine atom and specific stereochemistry, which can enhance its biological activity and selectivity .
Properties
IUPAC Name |
4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN5/c1-16(2)11-14-4-3-10(15-11)17-7-8(12)5-9(17)6-13/h3-4,8-9H,5-7,13H2,1-2H3/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHDAUQJXYGYPH-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CC(CC2CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)N2C[C@H](C[C@H]2CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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